![molecular formula C23H28N4O3 B4776305 N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide](/img/structure/B4776305.png)
N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide
Overview
Description
N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a benzimidazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. This enzyme plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide may disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of CK2 activity, induction of apoptosis, and inhibition of cancer cell growth. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide is its ability to selectively inhibit CK2 activity, making it a valuable tool for investigating the role of this enzyme in various cellular processes. However, N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide. Another potential direction is the investigation of the potential therapeutic applications of N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide in various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide and its potential side effects in vivo.
Scientific Research Applications
N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including inhibition of protein kinase CK2, which plays a critical role in various cellular processes such as cell proliferation and differentiation. N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.
properties
IUPAC Name |
N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-2-10-27-21-9-8-18(24-23(28)17-30-19-6-4-3-5-7-19)15-20(21)25-22(27)16-26-11-13-29-14-12-26/h3-9,15H,2,10-14,16-17H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSZWGHPTKRDFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N=C1CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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